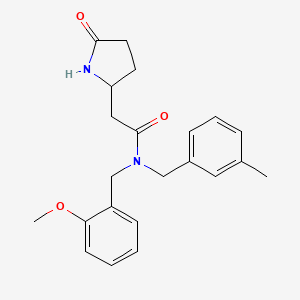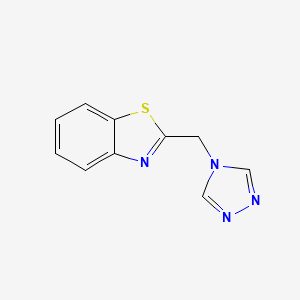
N-isopropyl-N-(3-methylbenzyl)-3-(2-oxotetrahydrofuran-3-yl)propanamide
Overview
Description
N-isopropyl-N-(3-methylbenzyl)-3-(2-oxotetrahydrofuran-3-yl)propanamide, also known as TAK-659, is a small molecule inhibitor that targets protein kinase BTK (Bruton's tyrosine kinase). BTK plays a crucial role in the development and activation of B cells, which are responsible for producing antibodies. Inhibition of BTK has shown promise in the treatment of various B cell-related diseases, including B cell lymphomas and autoimmune disorders.
Mechanism of Action
N-isopropyl-N-(3-methylbenzyl)-3-(2-oxotetrahydrofuran-3-yl)propanamide binds to the active site of BTK and inhibits its activity, preventing downstream signaling pathways that are critical for B cell activation and proliferation. This leads to decreased production of antibodies and reduced inflammation.
Biochemical and Physiological Effects:
N-isopropyl-N-(3-methylbenzyl)-3-(2-oxotetrahydrofuran-3-yl)propanamide has been shown to have a selective effect on B cells, without affecting other immune cells. This makes it a potentially safer alternative to other immunosuppressive agents, which can have broad effects on the immune system. In addition, N-isopropyl-N-(3-methylbenzyl)-3-(2-oxotetrahydrofuran-3-yl)propanamide has shown good oral bioavailability and pharmacokinetic properties, making it a promising candidate for further development.
Advantages and Limitations for Lab Experiments
N-isopropyl-N-(3-methylbenzyl)-3-(2-oxotetrahydrofuran-3-yl)propanamide has several advantages for lab experiments, including its selectivity for BTK and its ability to inhibit B cell signaling. However, its complex synthesis and specialized equipment requirements may limit its accessibility for some researchers.
Future Directions
There are several potential future directions for the development of N-isopropyl-N-(3-methylbenzyl)-3-(2-oxotetrahydrofuran-3-yl)propanamide. One area of interest is the combination of N-isopropyl-N-(3-methylbenzyl)-3-(2-oxotetrahydrofuran-3-yl)propanamide with other targeted therapies, such as anti-CD20 antibodies, to enhance its efficacy. In addition, further studies are needed to investigate its potential applications in autoimmune disorders and other B cell-related diseases. Finally, the development of more efficient and cost-effective synthesis methods may increase accessibility and availability for researchers.
Scientific Research Applications
N-isopropyl-N-(3-methylbenzyl)-3-(2-oxotetrahydrofuran-3-yl)propanamide has been extensively studied in preclinical and clinical trials for its potential therapeutic applications. In vitro and in vivo studies have demonstrated its ability to inhibit BTK and suppress B cell signaling, leading to decreased proliferation and survival of B cells. This has shown promise in the treatment of B cell lymphomas, such as mantle cell lymphoma and diffuse large B cell lymphoma.
properties
IUPAC Name |
N-[(3-methylphenyl)methyl]-3-(2-oxooxolan-3-yl)-N-propan-2-ylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO3/c1-13(2)19(12-15-6-4-5-14(3)11-15)17(20)8-7-16-9-10-22-18(16)21/h4-6,11,13,16H,7-10,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGBMFSITKWMWKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN(C(C)C)C(=O)CCC2CCOC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(2-chlorobenzyl)thio]-N-prop-2-yn-1-ylacetamide](/img/structure/B4254192.png)
![N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-[(1-methyl-3-piperidinyl)methyl]-2-phenylethanamine](/img/structure/B4254196.png)

![methyl N-methyl-N-[(2-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-oxazol-4-yl)carbonyl]glycinate](/img/structure/B4254224.png)
![methyl N-{3-[(1-isopropyl-4-piperidinyl)oxy]-4-methoxybenzoyl}-L-valinate](/img/structure/B4254234.png)
![1-(cyclopentylmethyl)-4-[2-(1-piperidinylcarbonyl)phenoxy]piperidine](/img/structure/B4254239.png)

![N-(5-isoquinolinylmethyl)-5-[(3-methoxyphenoxy)methyl]-N-methyl-1H-pyrazole-3-carboxamide](/img/structure/B4254243.png)
![1-(2-methyl-5-pyrimidinyl)-N-[(2-phenoxy-3-pyridinyl)methyl]methanamine](/img/structure/B4254248.png)
![7-(cyclohexylmethyl)-2-[2,2-dimethyl-3-(4-morpholinyl)propyl]-2,7-diazaspiro[4.5]decane](/img/structure/B4254251.png)
![methyl 1-{[3-(3-methylphenyl)-1-(4-methylphenyl)-1H-pyrazol-4-yl]methyl}-4-piperidinecarboxylate](/img/structure/B4254260.png)
![(2R*,6S*)-2-allyl-1-{[1-(4-methoxybenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-6-phenyl-1,2,3,6-tetrahydropyridine](/img/structure/B4254262.png)
![methyl 4-({[(1-cycloheptyl-3-piperidinyl)amino]carbonyl}amino)benzoate](/img/structure/B4254263.png)
![1-(cyclobutylmethyl)-3-hydroxy-3-[(4-phenyl-3,6-dihydro-1(2H)-pyridinyl)methyl]-2-piperidinone](/img/structure/B4254268.png)